Sourcing a validated ribosomal P-site inhibitor with demonstrated prokaryotic selectivity for tuberculosis drug discovery presents a persistent supply challenge. Amicetin (Allomycin) directly addresses this gap as the first structurally characterized peptidyl transferase center inhibitor with a defined binding mode on the 70S ribosome.
• Anti-M. tuberculosis H37Rv MIC = 0.5 µg/mL; prokaryotic selectivity absent in blasticidin S.
• Scaffold-tolerant to simplification while retaining antitubercular activity, enabling analog campaigns.
• ≥98% purity with full analytical documentation for reproducible biochemical and structural biology assays.
Molecular FormulaC29H42N6O9
Molecular Weight618.7 g/mol
CAS No.17650-86-1
Cat. No.B1664860
⚠ Attention: For research use only. Not for human or veterinary use.
Technical Parameters
Basic Identity
Product Name
Allomycin
CAS
17650-86-1
Synonyms
Amicetin; Amicetin-A; Amicetin A; D-13; D 13; D13; Sacromycin; U-4761; U 4761; U4761;
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).
Allomycin (Amicetin) Antibiotic Profile
Allomycin, also known as amicetin (CAS 17650-86-1), is a disaccharide nucleoside antibiotic produced by various Streptomyces species [1]. Its structure features a cytosine core linked to an amosamine–amicetose disaccharide via an α-(1→4)-glycosidic bond, characteristic of a unique class of peptidyl nucleosides [2]. The compound exhibits antibiotic activity primarily against Gram-positive bacteria and mycobacteria, with its mechanism of action involving inhibition of prokaryotic protein synthesis by binding to the peptidyl transferase center (P-site) of the 70S ribosome [3].
Ribosome structural biology and selectivity research
[1] Stevens, C. L., et al. (1962). The Chemistry of Amicetin, a New Antibiotic. Journal of the American Chemical Society, 84(18), 3617-3619. View Source
[2] Zhang, C., et al. (2013). Characterizing Amosamine Biosynthesis in Amicetin Reveals AmiG as a Reversible Retaining Glycosyltransferase. Journal of the American Chemical Society, 135(33), 12152-12155. View Source
[3] Corcoran, J. W., & Hahn, F. E. (Eds.). (1975). Mechanism of Action of Antimicrobial and Antitumor Agents. Springer. View Source
Why Allomycin (Amicetin) Cannot Be Substituted
Although amicetin belongs to the broader class of nucleoside antibiotics, its biological profile is not interchangeable with that of other in-class compounds. The compound exhibits a distinct spectrum, with notable activity against mycobacteria, including Mycobacterium tuberculosis, at sub-micromolar concentrations, while showing a lack of cytotoxicity [1]. Furthermore, its unique binding mode to the ribosomal P-site confers prokaryotic selectivity not observed in closely related compounds like blasticidin S [2]. Structural simplifications of the amicetin scaffold have been shown to retain antitubercular activity, suggesting a tolerance for modification that may be unique among its structural congeners, such as bamicetin and plicacetin [3]. These differential properties preclude simple substitution and necessitate a detailed, comparator-based evaluation for research applications.
Structural analog potency gap
Bamicetin and related congeners may show lower antimycobacterial activity; potency context may differ across scaffolds.
Selectivity profile not shared
P‑site binding selectivity differs from non‑selective ribosomal inhibitors like blasticidin S; prokaryotic selectivity may not transfer.
[1] Woolfson, A., et al. (2020). Unifying the aminohexopyranose- and peptidyl-nucleoside antibiotics; implications for antibiotic design. Angewandte Chemie International Edition, 59(28), 11330-11333. View Source
[2] Woolfson, A., et al. (2020). Unifying the aminohexopyranose- and peptidyl-nucleoside antibiotics; implications for antibiotic design. Angewandte Chemie International Edition, 59(28), 11330-11333. View Source
[3] Bu, Y.-Y., et al. (2014). Anti-Mycobacterial Nucleoside Antibiotics from a Marine-Derived Streptomyces sp. TPU1236A. Marine Drugs, 12(12), 6102-6112. View Source
Allomycin (Amicetin) Comparator Evidence
Anti-Mycobacterial Potency vs. Bamicetin
In a direct comparison against the closely related analog bamicetin, amicetin demonstrated a 2-fold higher potency against Mycobacterium smegmatis, with a minimum inhibitory concentration (MIC) of 8 µg/mL versus 16 µg/mL for bamicetin [1].
Anti‑Mycobacterial vs BamicetinHead‑to‑head
Target: 8 µg/mLBamicetin: 16 µg/mL2‑fold lower MIC
For researchers targeting mycobacterial infections, amicetin offers a potency advantage over its closest structural analog, potentially enabling lower effective doses and improved selectivity windows.
[1] Bu, Y.-Y., et al. (2014). Anti-Mycobacterial Nucleoside Antibiotics from a Marine-Derived Streptomyces sp. TPU1236A. Marine Drugs, 12(12), 6102-6112. View Source
M. tuberculosis H37Rv Inhibition
Amicetin has been reported to inhibit the growth of Mycobacterium tuberculosis H37Rv with an MIC of 0.5 µg/mL . While direct comparator data for this specific strain are not available in the same study, this value is lower than the MIC reported for the compound against M. smegmatis (8 µg/mL) [1], suggesting a strain-specific potency advantage.
M. tuberculosis H37Rv MICCross‑study comparable
0.5 µg/mL
Supports strain‑specific screening context
Broth microdilution; baseline M. smegmatis 8 µg/mL
The sub-micromolar MIC against the virulent M. tuberculosis H37Rv strain positions amicetin as a potent antitubercular scaffold, crucial for lead optimization programs targeting this pathogen.
TuberculosisAntibioticMIC
[1] Bu, Y.-Y., et al. (2014). Anti-Mycobacterial Nucleoside Antibiotics from a Marine-Derived Streptomyces sp. TPU1236A. Marine Drugs, 12(12), 6102-6112. View Source
Selective Prokaryotic P-Site Inhibition
Structural studies reveal that amicetin binds to the peptidyl transferase center P-site of the 70S ribosome. Although its binding site overlaps with that of blasticidin S, amicetin is distinguished as the first compound structurally characterized to bind to the P-site with demonstrated selectivity for the inhibition of prokaryotic translation [1].
Prokaryotic Selectivity vs BlasticidinHead‑to‑head
Selective inhibition of prokaryotic translation (P-site binder)
Comparator Or Baseline
Blasticidin S (overlapping P-site binding, but selectivity not demonstrated)
Quantified Difference
Qualitative difference in selectivity profile
Conditions
70S ribosome from Thermus thermophilus, X-ray crystallography
Why This Matters
This unique selectivity profile reduces the likelihood of off-target effects on eukaryotic ribosomes, making amicetin a superior starting point for developing safer anti-infective agents compared to non-selective ribosomal inhibitors.
RibosomeTranslation InhibitorSelectivity
[1] Woolfson, A., et al. (2020). Unifying the aminohexopyranose- and peptidyl-nucleoside antibiotics; implications for antibiotic design. Angewandte Chemie International Edition, 59(28), 11330-11333. View Source
Ovarian Cancer Cell Cytotoxicity
In vitro studies on the human ovarian cancer cell line SKOV3 showed that amicetin inhibits cell proliferation with an IC50 of 7.436 µmol/L. The compound also suppressed cell invasion and migration, associated with downregulation of MMP-2, β-catenin, and C-myc protein expression [1].
SKOV3 Cell CytotoxicitySupporting evidence
IC50 7.436 µmol/L
Supports cell‑model cytotoxicity endpoint review
MTT assay; no direct comparator
AnticancerOvarian CancerIC50
Evidence Dimension
Half-Maximal Inhibitory Concentration (IC50)
Target Compound Data
7.436 µmol/L
Comparator Or Baseline
No direct comparator data available
Quantified Difference
N/A
Conditions
Human ovarian cancer cell line SKOV3, MTT assay
Why This Matters
This activity in a cancer cell model indicates potential for repurposing amicetin as an anticancer lead, a property that may be absent in many other ribosome-targeting antibiotics.
AnticancerOvarian CancerIC50
[1] Ying, W., et al. (2020). Study on the mechanism of inhibiting effect of amicetin on proliferation, invasion, and migration of human ovarian carcinoma cells. Chinese Journal of Maternal and Child Health, 35(24), 4843-4846. View Source
Mutant Cross-Hypersensitivity to Thiostrepton
Mutations in 23S rRNA that confer resistance to amicetin result in hypersensitivity to thiostrepton, another ribosomal antibiotic. This phenomenon, not observed with all ribosomal inhibitors, suggests a unique interaction footprint that could be exploited to overcome resistance mechanisms [1].
Amicetin‑resistant mutantHypersensitive to thiostrepton
Supports resistance‑mechanism study context
23S rRNA mutant phenotypic data
Antibiotic ResistanceRibosomeCross-resistance
Evidence Dimension
Resistance-associated cross-sensitivity
Target Compound Data
Amicetin-resistant mutant is hypersensitive to thiostrepton
Comparator Or Baseline
Thiostrepton (resistance-associated phenotype)
Quantified Difference
Qualitative phenotypic change
Conditions
23S rRNA mutant analysis
Why This Matters
Understanding this unique resistance profile can guide combination therapy strategies or the design of analogs that evade common resistance mechanisms.
Antibiotic ResistanceRibosomeCross-resistance
[1] Mankin, A. S., et al. (1994). Cross-hypersensitivity effects of mutations in 23 S rRNA yield insight into aminoacyl-tRNA binding. Journal of Molecular Biology, 240(3), 211-220. View Source
Allomycin (Amicetin) Research Applications
Antitubercular Drug Discovery and Lead Optimization
Given its potent activity against M. tuberculosis H37Rv (MIC = 0.5 µg/mL) and the demonstrated prokaryotic selectivity of its ribosomal binding [1], amicetin serves as a validated starting point for medicinal chemistry campaigns targeting tuberculosis. Its scaffold tolerance to simplification while retaining antitubercular activity [1] further supports its use in generating novel analogs with improved drug-like properties.
Prokaryotic Translation Inhibition and Ribosome Structural Biology
As the first structurally characterized P-site inhibitor with demonstrated prokaryotic selectivity [1], amicetin is an essential tool compound for studying the mechanisms of ribosomal translation and for screening novel inhibitors that target the peptidyl transferase center. Its well-defined binding mode [1] makes it a valuable reference in biochemical and structural biology assays.
Exploratory Research in Gram-Positive and Mycobacterial Infections
The compound's MIC values against S. aureus 209P (2.0 µg/mL) and M. smegmatis (8 µg/mL) [2] support its use as a positive control in antibacterial susceptibility testing and for exploring structure-activity relationships within the nucleoside antibiotic family. Its 2-fold potency advantage over bamicetin against M. smegmatis [2] provides a quantitative benchmark for evaluating new analogs.
Investigational Anticancer Research
The in vitro cytotoxic activity of amicetin against the SKOV3 ovarian cancer cell line (IC50 = 7.436 µmol/L) [3], combined with its known ribosomal targeting, suggests a potential application in oncology research. It can be employed as a probe to study the link between translation inhibition and cancer cell proliferation, particularly in models where selective toxicity is of interest.
Application
Selection Property
Validation Focus
Antitubercular lead optimization
Scaffold tolerance to simplification
Prokaryotic selectivity confirmation
Translation inhibition studies
P‑site binding selectivity
70S ribosome structural validation
Mycobacterial / Gram‑positive screening
Comparator benchmark vs bamicetin
MIC endpoint reproducibility
Cancer cell‑model studies
Ribosome‑targeting cytotoxicity
Cell proliferation & invasion endpoints
[1] Woolfson, A., et al. (2020). Unifying the aminohexopyranose- and peptidyl-nucleoside antibiotics; implications for antibiotic design. Angewandte Chemie International Edition, 59(28), 11330-11333. View Source
[2] Bu, Y.-Y., et al. (2014). Anti-Mycobacterial Nucleoside Antibiotics from a Marine-Derived Streptomyces sp. TPU1236A. Marine Drugs, 12(12), 6102-6112. View Source
[3] Ying, W., et al. (2020). Study on the mechanism of inhibiting effect of amicetin on proliferation, invasion, and migration of human ovarian carcinoma cells. Chinese Journal of Maternal and Child Health, 35(24), 4843-4846. View Source
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